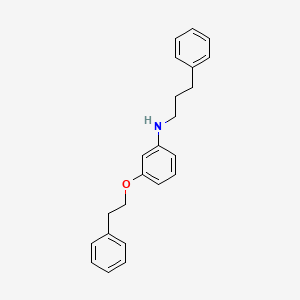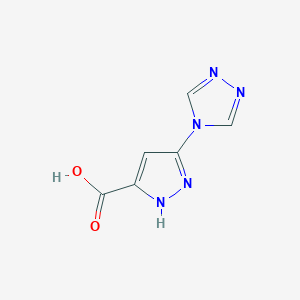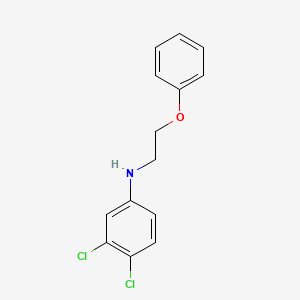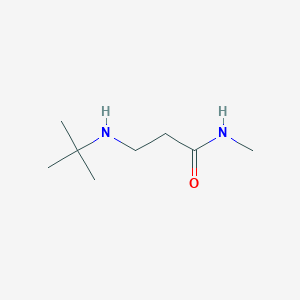
3-(Phenethyloxy)-N-(3-phenylpropyl)aniline
Descripción general
Descripción
“3-(Phenethyloxy)-N-(3-phenylpropyl)aniline” is a complex organic compound. It contains an aniline group (a benzene ring attached to an amine group), a phenyl group (a benzene ring), and an ether linkage (oxygen atom connected to two carbon atoms). The properties of this compound would be influenced by these functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the ether linkage and the attachment of the aniline and phenylpropyl groups. This could potentially be achieved through a series of reactions including nucleophilic substitution, reduction, and perhaps a Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene rings in the aniline and phenyl groups would add a degree of resonance stability to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups it contains. The aniline group could undergo reactions typical of amines, such as acylation or alkylation . The ether linkage might be cleaved under acidic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the nonpolar benzene rings could impact its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
Photometric Determination of Hydrogen Peroxide
- Research Context : N-ethyl-N-(2-hydroxy-3-sulfopropyl) aniline derivatives, similar in structure to 3-(Phenethyloxy)-N-(3-phenylpropyl)aniline, have been explored for photometric determination of hydrogen peroxide.
- Application : These compounds demonstrate high absorbance in visible wavelengths in weakly alkaline to fairly acidic pH, making them useful for accurate hydrogen peroxide measurement in various research and industrial settings (Tamaoku et al., 1982).
Synthesis and Reaction Path Analysis
- Research Context : Studies on the synthesis of benzoxazine, involving the reaction of phenol, aniline, and formaldehyde, highlight the potential application of aniline derivatives.
- Application : Understanding the synthesis and reaction paths of compounds like 3-(Phenethyloxy)-N-(3-phenylpropyl)aniline can contribute to the development of new materials and chemicals (Zhang et al., 2015).
Study of Molecular Structures
- Research Context : Analysis of compounds like 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline provides insights into molecular structures and interactions.
- Application : Such studies are crucial in material science and pharmaceutical research for understanding molecular behavior and designing new compounds (Su et al., 2013).
Understanding Metabolic Pathways
- Research Context : Research on the metabolism of dialkylaryltriazenes, which includes derivatives of aniline, sheds light on biochemical pathways.
- Application : This knowledge can be applied in pharmacology and toxicology to understand drug metabolism and potential interactions (Pool Bl, 1979).
Catalysis in Organic Reactions
- Research Context : The application of Fe3O4 nanoparticles as catalysts for the oxidation of phenolic and aniline compounds demonstrates the use of aniline derivatives in catalysis.
- Application : These catalysts are significant in environmental chemistry for pollutant removal and in synthetic chemistry for facilitating chemical reactions (Zhang et al., 2009).
Electronic Spectroscopy Studies
- Research Context : Investigating the ultraviolet spectra of aniline and its derivatives helps in understanding electronic transitions.
- Application : This is important in the development of new dyes, pigments, and electronic materials (Cumper & Singleton, 1968).
Electroluminescence in Organic Light-Emitting Diodes (OLEDs)
- Research Context : Complexes derived from anilinotropone ligands, similar to 3-(Phenethyloxy)-N-(3-phenylpropyl)aniline, are studied for their luminescence properties.
- Application : These findings have implications in the field of optoelectronics, particularly in the development of OLEDs (Vezzu et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-phenylethoxy)-N-(3-phenylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-3-9-20(10-4-1)13-8-17-24-22-14-7-15-23(19-22)25-18-16-21-11-5-2-6-12-21/h1-7,9-12,14-15,19,24H,8,13,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIIOXNRZMVAOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=CC(=CC=C2)OCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenethyloxy)-N-(3-phenylpropyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline](/img/structure/B1385171.png)

![3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide](/img/structure/B1385174.png)


![2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline](/img/structure/B1385179.png)


![N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385184.png)




